molecular formula C8H7BrO2 B3224464 1-(2-Bromo-3-hydroxyphenyl)ethanone CAS No. 1232407-20-3

1-(2-Bromo-3-hydroxyphenyl)ethanone

Cat. No.: B3224464
CAS No.: 1232407-20-3
M. Wt: 215.04 g/mol
InChI Key: SAPAONJSPUUHTQ-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Phenolic Ketones in Synthetic Methodologies

Halogenated phenolic ketones are key players in the synthesis of a wide array of organic molecules. The presence of the halogen and hydroxyl groups on the aromatic ring, in conjunction with the ketone functionality, provides multiple reaction sites. The acetyl group's alpha-carbon can be further functionalized, for instance, through additional halogenation to form α-haloketones, which are themselves powerful synthetic intermediates. tutorsglobe.com

The synthesis of these compounds often involves the Friedel-Crafts acylation of a corresponding halogenated phenol (B47542) or the halogenation of a hydroxyacetophenone. For instance, the bromination of hydroxyacetophenones can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of this halogenation is dictated by the directing effects of the hydroxyl and acetyl groups.

Research Significance of 1-(2-Bromo-3-hydroxyphenyl)ethanone as a Versatile Synthetic Intermediate

The strategic placement of the functional groups in this compound makes it a valuable precursor in the synthesis of several important pharmaceutical compounds. Its utility has been demonstrated in the synthesis of:

Enantiopure (-)-Rivastigmine: This compound is a cornerstone in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The synthesis of rivastigmine (B141) can utilize intermediates derived from this compound. smolecule.com

Lusutrombopag: A derivative of this compound, specifically (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol, is a key precursor for Lusutrombopag. smolecule.com This medication is used to treat thrombocytopenia (low platelet count) in adults with chronic liver disease. smolecule.com

Adrenaline-type drugs: The structural motif present in this compound is found in various adrenaline analogues, and it serves as a starting material for their synthesis. smolecule.com

Furthermore, its structure is amenable to the construction of heterocyclic systems. The 2-hydroxyacetophenone (B1195853) moiety is a classic precursor for the synthesis of chromones, flavones, and related oxygen-containing heterocycles. tutorsglobe.comcore.ac.uk The general approach involves the condensation of the 2-hydroxyphenyl ketone with a suitable reagent, followed by cyclization. The bromine atom on the phenyl ring can be retained in the final product for further functionalization or can be removed under reductive conditions.

Overview of Current Research Trajectories and Challenges Pertaining to the Compound

Current research involving this compound and related compounds is focused on the development of more efficient and selective synthetic methods. A significant challenge lies in the regioselective synthesis of its derivatives. The presence of multiple reactive sites can lead to a mixture of products, necessitating careful control of reaction conditions and the use of protecting groups. For example, achieving selective functionalization at the C4, C5, or C6 positions of the phenyl ring while the bromo, hydroxyl, and acetyl groups are present requires sophisticated synthetic strategies.

Another area of active research is the use of this intermediate in the synthesis of novel heterocyclic scaffolds with potential biological activity. The development of new catalytic systems, including palladium-catalyzed cross-coupling reactions and organocatalysis, is expanding the synthetic utility of halogenated phenolic ketones. These modern synthetic tools allow for the construction of complex molecular architectures from relatively simple starting materials like this compound.

Future research will likely focus on the stereoselective reduction of the ketone to access chiral secondary alcohols, which are valuable building blocks for enantiomerically pure pharmaceuticals. Moreover, the exploration of its reactivity in multicomponent reactions could lead to the rapid assembly of diverse compound libraries for drug discovery and material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-3-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAONJSPUUHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292786
Record name 1-(2-Bromo-3-hydroxyphenyl)ethanone
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Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232407-20-3
Record name 1-(2-Bromo-3-hydroxyphenyl)ethanone
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Record name 1-(2-Bromo-3-hydroxyphenyl)ethanone
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Record name 1-(2-bromo-3-hydroxyphenyl)ethan-1-one
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Advanced Synthetic Methodologies for 1 2 Bromo 3 Hydroxyphenyl Ethanone and Its Precursors

Regioselective Functionalization Strategies for Aromatic Scaffolds

Achieving the desired substitution pattern on an aromatic ring, particularly one with multiple activating or deactivating groups, requires sophisticated synthetic approaches. The preparation of 1-(2-bromo-3-hydroxyphenyl)ethanone is a prime example, where precise installation of bromo, hydroxyl, and acetyl groups at the 1, 2, and 3 positions is necessary.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org

For phenol (B47542) derivatives, the hydroxyl group itself is a weak DMG. However, it can be converted into a more potent DMG, such as a methoxymethyl (MOM) ether, an O-carbamate, or a phosphorodiamidate, to effectively direct lithiation. uwindsor.caorganic-chemistry.org In the context of synthesizing precursors to this compound, one could envision a strategy starting from 3-bromophenol. The hydroxyl group would first be protected with a suitable DMG. Subsequent treatment with an alkyllithium base like n-butyllithium or sec-butyllithium (B1581126) would lead to selective deprotonation at the C-2 position, ortho to the directing group. Quenching this lithiated intermediate with an appropriate acetylating agent or its synthetic equivalent would install the ethanone (B97240) moiety at the desired position.

Table 1: Common Directing Metalation Groups (DMGs) for Phenolic Systems

Directing GroupAbbreviationRelative Strength
O-Carbamate-OCONR₂Strong
O-Phosphorodiamidate-OP(O)(NEt₂)₂Strong
Methoxymethyl ether-OMOMModerate
Methoxy-OMeModerate

This table summarizes various directing groups used in DoM for phenol derivatives, highlighting their relative efficacy in directing ortho-lithiation. uwindsor.caorganic-chemistry.org

The direct bromination of a precursor like 3-hydroxyacetophenone is a more direct but often less selective route. The challenge lies in controlling the site of bromination. The hydroxyl and acetyl groups have opposing effects on the aromatic ring's reactivity, and competition exists between electrophilic aromatic substitution (nuclear bromination) and side-chain bromination (α-bromination of the ketone).

Research has shown that reaction conditions are critical for directing the outcome. For instance, the bromination of hydroxyacetophenones in the presence of water tends to favor substitution on the aromatic ring. cbijournal.com Conversely, α-bromination can be achieved using specific reagents. The use of copper(II) bromide in a solvent mixture like chloroform (B151607) and ethyl acetate (B1210297) is a known method for the α-bromination of ketones. prepchem.com Another approach involves using bromine in methanol (B129727) under acidic conditions, where the regioselectivity (nuclear vs. side-chain) is highly dependent on the electronic properties of the aromatic ring. zenodo.org For electron-rich phenols, nuclear bromination is often the predominant pathway. zenodo.org

Table 2: Comparison of Bromination Methods for Hydroxyacetophenones

MethodReagent(s)Typical OutcomeNotes
Aqueous GrindingNH₄Br-(NH₄)₂S₂O₈Nuclear BrominationAn eco-friendly method that exclusively yields nuclear brominated products for o/p-hydroxyacetophenones. cbijournal.com
Alcoholic SolutionBr₂ in Methanol/HClNuclear or Side-ChainOutcome depends on the electron density of the aromatic ring. zenodo.org
Metal-MediatedCopper(II) BromideSide-Chain (α-Bromination)Effective for introducing bromine on the carbon adjacent to the carbonyl group. prepchem.com
Solvent-FreeCuBr₂ in PEG-400Nuclear BrominationA green chemistry approach offering high regioselectivity for para-bromination in related substrates.

This interactive table compares different bromination techniques, showing how the choice of reagents and conditions directs the position of bromination on hydroxyacetophenone scaffolds.

Chemo- and Stereoselective Syntheses of Analogues and Derivatives

Transforming the ketone moiety of this compound into other functional groups, particularly a chiral alcohol, is crucial for creating valuable pharmaceutical intermediates.

The asymmetric reduction of the prochiral ketone in this compound to produce an optically active secondary alcohol is a key transformation. This can be accomplished through both chemical and biological catalysis.

Chemical Catalysis: Asymmetric transfer hydrogenation using metal complexes is a highly effective method. Ruthenium and Iridium catalysts featuring chiral diamine ligands, such as those derived from N-(tosyl)-1,2-diphenylethylenediamine (TsDPEN), have demonstrated exceptional performance in the hydrogenation of substituted acetophenones. nih.gov For example, the hydrogenation of 2-chloro-3'-hydroxyacetophenone, a structurally similar ketone, proceeds with high enantioselectivity without the need to protect the phenolic hydroxyl group. nih.gov

Biocatalysis: Enzymes, particularly carbonyl reductases (CREs) and secondary alcohol dehydrogenases (SADHs), offer a green and highly selective alternative. nih.gov These biocatalysts operate under mild conditions and can provide access to products with very high enantiomeric excess (ee). For instance, mutants of a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been used for the asymmetric reduction of various 2-haloacetophenones, yielding optically active halohydrins. nih.gov Similarly, carbonyl reductase II from Candida parapsilosis has been engineered to improve its activity and selectivity for the reduction of acetophenone (B1666503) derivatives. researchgate.netresearchgate.net

The synthesis of a single enantiomer of the corresponding alcohol, (R)- or (S)-1-(2-bromo-3-hydroxyphenyl)ethanol, is often the primary goal, as biological activity is typically associated with a specific stereoisomer. These chiral β-bromo alcohols are critical building blocks in the asymmetric synthesis of pharmaceuticals.

A significant advantage of biocatalysis is the ability to generate enantiocomplementary catalyst pairs. By employing different mutants of the same parent enzyme, it is possible to selectively produce either the (R)- or (S)-alcohol from the same starting ketone. Studies on TeSADH have shown that specific mutants can produce the (S)-halohydrin, while other mutants yield the corresponding (R)-enantiomer, demonstrating remarkable control over stereochemistry. nih.gov This dual stereocontrol is a powerful tool for accessing either enantiomer of a target chiral alcohol as needed for further synthetic applications.

Table 3: Selected Catalysts for Asymmetric Reduction of Substituted Acetophenones

Catalyst TypeCatalyst ExampleSubstrate ExampleProduct ConfigurationEnantiomeric Excess (ee)
ChemicalRu(OTf)(S,S)-TsDpen2-Chloroacetophenone(R)-alcohol96%
ChemicalCp*Ir(OTf)[(S,S)-MsDpen]α-Hydroxyacetophenone(R)-diol96%
BiocatalystTeSADH Mutant (ΔP84/A85G)2-Haloacetophenones(S)-alcohol>99%
BiocatalystSCRII Mutant (E228S)Acetophenone(R)-alcohol>99%

This table presents a selection of advanced chemical and biological catalysts for the asymmetric reduction of ketones, showcasing their high enantioselectivity. nih.govnih.govresearchgate.net

Green Chemistry Principles in Synthetic Route Development

Incorporating green chemistry principles into the synthesis of this compound and its precursors is essential for developing sustainable and environmentally responsible processes. Key strategies include the use of catalytic methods over stoichiometric reagents, minimizing waste, and employing safer solvents. researchgate.net

The use of biocatalysts, as described for asymmetric reduction, is inherently green due to the mild, aqueous reaction conditions and the biodegradable nature of the catalysts. nih.gov In the realm of chemical catalysis, developing systems that are highly active and recyclable, such as bimetallic nanoparticles immobilized on supported ionic liquid phases (SILPs), represents a significant advance. rsc.orgrsc.org These catalysts can be used for selective hydrogenations and are designed for easy separation and reuse. rsc.org

For halogenation, methods that avoid hazardous solvents and reagents are preferred. The use of aqueous grinding conditions or solvent-free reactions with recyclable catalysts aligns with green chemistry goals. cbijournal.comresearchgate.net Furthermore, one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. nih.gov

Chemical Reactivity and Transformation Pathways of 1 2 Bromo 3 Hydroxyphenyl Ethanone

Reactivity of the Aromatic Ring System

The aromatic ring of 1-(2-bromo-3-hydroxyphenyl)ethanone contains three substituents that influence its reactivity towards electrophiles. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-director. The acetyl group is a deactivating, meta-directing group. The combined influence of these groups dictates the position of further substitution on the ring.

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the aromatic ring by replacing a hydrogen atom. lumenlearning.com In this compound, the positions open for substitution are C4, C5, and C6. The directing effects of the existing substituents determine the outcome of these reactions. The powerful activating and ortho-, para-directing hydroxyl group at C3 will primarily direct incoming electrophiles to the C2 and C4 positions. However, the C2 position is already occupied by bromine. The acetyl group at C1 is meta-directing, influencing positions C2 and C6. The bromine at C2 is ortho-, para-directing, influencing C1 and C3.

Given these competing influences, the hydroxyl group's strong activating effect is generally dominant. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the hydroxyl group. Reactions like nitration, sulfonation, and halogenation would be expected to yield the 4-substituted product. These reactions typically require a catalyst, such as a Lewis or Brønsted acid, to generate a sufficiently strong electrophile to react with the aromatic ring. lumenlearning.com

Directed Aromatic Functionalization via Hydroxyl Activation

The phenolic hydroxyl group can be used to direct functionalization to its ortho positions (C2 and C4). While C2 is blocked, this directing effect further enhances the reactivity of the C4 position. The hydroxyl group can be derivatized to introduce other functionalities or to facilitate specific reactions. For instance, conversion to a methoxymethyl (MOM) ether or benzyl (B1604629) ether can protect the hydroxyl group during subsequent reaction steps and can be selectively removed later. researchgate.net Such protection strategies are crucial when performing reactions that are incompatible with a free phenol (B47542), such as certain cross-coupling reactions or reactions requiring strong bases.

Transformations Involving the Bromine Moiety

The carbon-bromine bond is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the formation of new bonds with high efficiency and selectivity. researchgate.net Aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org For this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling the aryl bromide with an alkene. organic-chemistry.orgrsc.org This reaction provides a direct route to substituted alkenes. organic-chemistry.org The reaction of this compound with various alkenes would yield 2-alkenyl-3-hydroxyacetophenone derivatives. Phosphine-free palladium catalysts have been shown to be effective for Heck reactions involving bromochromones, which are structurally related. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form internal alkynes. wikipedia.orglibretexts.org Applying this to this compound would introduce an alkynyl substituent at the C2 position. These reactions are typically run under mild, anaerobic conditions with an amine base. organic-chemistry.org This method is invaluable for creating arylalkynes and conjugated enynes. libretexts.orggold-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing aryl amines. wikipedia.org The reaction of this compound with primary or secondary amines would yield 2-amino-3-hydroxyacetophenone derivatives. The process typically uses a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type Typical Catalyst/Reagents
Suzuki-Miyaura R-B(OH)₂ Biaryl/Substituted Arene Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Heck Alkene Alkenylated Arene Pd(OAc)₂, Ligand, Base
Sonogashira Terminal Alkyne Alkynylated Arene PdCl₂(PPh₃)₂, CuI, Amine Base
Buchwald-Hartwig Amine (R₂NH) Aryl Amine Pd Precatalyst, Ligand, Base

This table presents generalized conditions. Specific conditions may vary based on the exact substrates. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) and Related Displacements

While aromatic rings are generally resistant to nucleophilic attack, substitution can occur under specific conditions. In Nucleophilic Aromatic Substitution (SNAr), the aryl halide must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the acetyl group is electron-withdrawing, but it is meta to the bromine, and the hydroxyl group is electron-donating. Therefore, the classic addition-elimination SNAr mechanism is not highly favored.

However, nucleophilic substitution can be forced under harsh conditions or via alternative mechanisms like the benzyne (B1209423) mechanism, which involves elimination-addition with a very strong base. chemistrysteps.com

Reactions of the Ketone Functionality

The acetyl group is a versatile handle for constructing more complex molecular architectures, most notably heterocyclic systems like chromones and flavones. tutorsglobe.comijrpc.com

The synthesis of these compounds often starts from 2-hydroxyphenyl ketones. tutorsglobe.com For example, this compound can serve as a precursor. A common strategy involves the Baker-Venkataraman rearrangement or a Claisen-like condensation. ijrpc.com Another approach is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of an o-hydroxychalcone intermediate to form a flavone (B191248) or related compound. nih.gov Chalcones themselves are synthesized via a Claisen-Schmidt condensation between a 2-hydroxyacetophenone (B1195853) and an aldehyde. scispace.com

Furthermore, the ketone can be transformed through various standard carbonyl reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The adjacent α-bromo ketone moiety is also reactive and can participate in nucleophilic substitution reactions. Additionally, the ketone can be converted into a 3-formyl chromone (B188151) derivative through a Vilsmeier-Haack reaction, which involves formylation with a reagent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). asianpubs.org

Table 2: Key Transformations of the Ketone Group

Reaction Type Reagents Product Class
Chromone/Flavone Synthesis Aldehyde, Base; or Acyl Chloride, Base Chromones, Flavones
Reduction NaBH₄ or LiAlH₄ Secondary Alcohol
Vilsmeier-Haack Reaction DMF, POCl₃ 3-Formyl Chromone

This table highlights common synthetic pathways starting from a 2-hydroxyacetophenone core. tutorsglobe.comasianpubs.org

Strategic Applications in Complex Organic Molecule Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

The strategic placement of the bromo, hydroxyl, and ketone functional groups allows for a variety of chemical transformations, making 1-(2-Bromo-3-hydroxyphenyl)ethanone a significant intermediate in multi-step synthetic pathways.

The structure of this compound is theoretically well-suited for the synthesis of various heterocyclic systems, which are core components of many biologically active compounds.

Benzofurans: Generally, benzofurans can be synthesized from o-hydroxyacetophenones. lbp.worldjocpr.comorganic-chemistry.org The reaction often involves the alkylation of the phenolic hydroxyl group followed by an intramolecular cyclization. For this compound, the hydroxyl group is meta to the acetyl group, but the presence of the ortho-bromo substituent could potentially be exploited in transition-metal-catalyzed cyclization reactions to form substituted benzofurans, although specific literature examples for this exact substrate are not prevalent. organic-chemistry.org

Chromones: Chromone (B188151) scaffolds are typically constructed from 2-hydroxyphenyl ketones. tutorsglobe.comcore.ac.uk The Vilsmeier-Haack reaction, for instance, can be used to synthesize 3-formyl chromones from 2-hydroxy acetophenones. asianpubs.org Another common route is the Baker-Venkataraman rearrangement. Given that this compound possesses a hydroxyl and a ketone group, it represents a potential starting material for substituted chromones, with the bromo-substituent offering a handle for further diversification.

Oxindoles: The synthesis of oxindoles often proceeds from aniline (B41778) derivatives. unise.orgrsc.org For instance, the reductive cyclization of a substituted nitrophenylacetic acid can yield an oxindole (B195798). google.com While this compound is not a direct precursor, its functional groups could be chemically modified in a multi-step sequence to form the necessary structure for oxindole synthesis.

Table 1: Potential Heterocyclic Scaffolds from this compound Precursors
Heterocyclic ScaffoldGeneral Precursor TypePotential Synthetic Route
Benzofuran (B130515)o-HydroxyacetophenoneIntramolecular cyclization lbp.worldjocpr.comorganic-chemistry.org
Chromone2-Hydroxyphenyl ketoneVilsmeier-Haack reaction, Baker-Venkataraman rearrangement tutorsglobe.comcore.ac.ukasianpubs.org
OxindoleSubstituted Aniline/NitrobenzeneReductive cyclization of a corresponding nitro-intermediate unise.orggoogle.com

A significant application of this compound is its use as a key intermediate in the total synthesis of complex pharmaceutical compounds. A notable example is its role in the synthesis of enantiopure (-)-rivastigmine, a drug used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. smolecule.com This underscores the compound's importance in accessing high-value, biologically active molecules. The unique substitution pattern of the starting material is crucial for building the final, complex structure of the drug.

Exploitation in Asymmetric Synthesis

Asymmetric synthesis is critical for the preparation of chiral drugs and other enantiomerically pure compounds. The functional groups on this compound provide potential sites for inducing stereoselectivity.

While there is no specific literature detailing the use of this compound as a precursor for chiral auxiliaries or ligands, its structure holds potential. Chiral ligands are essential for asymmetric catalysis and often possess well-defined stereogenic centers and coordinating atoms (like oxygen, nitrogen, or phosphorus). nih.govnumberanalytics.comentegris.comresearchgate.net The hydroxyl and carbonyl groups of this compound could be chemically modified to incorporate chirality and coordinating moieties, potentially leading to new classes of chiral ligands. For instance, reduction of the ketone to a chiral alcohol could be a first step in such a synthetic sequence.

The ketone functionality in this compound is a prime target for stereoselective transformations. For example, asymmetric reduction of the ketone would yield a chiral secondary alcohol. Furthermore, the α-bromo-ketone moiety is a classic electrophile for reactions with nucleophiles. Enantioselective methods for such reactions, often employing organocatalysis or chiral metal complexes, could allow for the stereoselective installation of new functional groups at the carbon adjacent to the carbonyl. nih.gov The development of such a process using this compound would provide a direct route to chiral α-hydroxy ketones, which are valuable synthetic intermediates. nih.gov

Table 2: Potential Asymmetric Transformations of this compound
TransformationPotential ProductMethodological Approach
Asymmetric Ketone ReductionChiral secondary alcoholChiral reducing agents, catalytic asymmetric hydrogenation
Stereoselective Nucleophilic SubstitutionChiral α-substituted ketoneOrganocatalysis, chiral metal complexes nih.gov

Development of Novel Synthetic Building Blocks

The transformation of readily available chemicals into more complex, value-added building blocks is a cornerstone of modern organic synthesis. york.ac.ukwhiterose.ac.uk this compound itself can be considered a building block, and it can be further elaborated into other novel synthetic intermediates.

The α-bromo-ketone functionality is highly reactive and can be converted into a wide range of other groups. For example, it can undergo substitution reactions with various nucleophiles to introduce new functionalities. The bromine atom on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. The hydroxyl group can be alkylated or acylated. Through a sequence of such reactions, this compound can be converted into a variety of more complex, polyfunctional molecules that can serve as unique building blocks for the synthesis of new materials or pharmaceutical candidates.

Generation of Advanced Synthons via Functional Group Interconversions

The true synthetic utility of this compound is realized in its capacity to be transformed into a variety of advanced synthons—molecular fragments that can be incorporated into larger, more complex structures. The presence of the α-bromoketone moiety makes it a potent electrophile, while the phenolic hydroxyl group can act as a nucleophile or a directing group, and the aromatic ring is amenable to substitution. This polyreactivity allows for a range of functional group interconversions that lead to valuable heterocyclic and carbocyclic frameworks.

A primary application of this compound is in the synthesis of heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. The α-bromoketone is a classic precursor for forming five- and six-membered rings by reacting with various binucleophiles. nih.gov For instance, it is a key reactant in the Hantzsch thiazole (B1198619) synthesis, where it condenses with a thiourea (B124793) or thioamide to generate highly substituted aminothiazole derivatives. sigmaaldrich.com These thiazole products are themselves advanced synthons for further elaboration.

Similarly, reaction with amidines can lead to substituted imidazoles, while condensation with hydrazines can yield pyrazole (B372694) systems or, under different conditions, pyridazine (B1198779) derivatives. The reaction of α-haloketones with inorganic sulfide (B99878) salts can produce diketosulfides, which are precursors to thiophenes. nih.gov Furthermore, the compound is utilized in the synthesis of pyrrole-3-carboxylic acids and complex oxadiazolylindole derivatives, highlighting its role as a versatile building block for diverse nitrogen-containing heterocycles. sigmaaldrich.com

The phenolic hydroxyl group can participate intramolecularly or be used to direct reactions. For example, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which can then act as an intramolecular nucleophile, potentially leading to the formation of benzofuran derivatives via cyclization onto the electrophilic carbon of the α-bromoketone moiety, possibly after an initial intermolecular reaction. nih.gov

The following table summarizes key transformations of this compound into advanced heterocyclic synthons.

Reactant(s)Resulting Synthon (Heterocyclic Core)Reaction TypePotential Utility
Thiourea/ThioamidesAminothiazoleHantzsch Thiazole SynthesisBuilding blocks for kinase inhibitors, antimicrobial agents
AmidinesImidazoleImidazole SynthesisCore structure in antifungal and antihypertensive drugs
HydrazinesPyrazole/PyridazineKnorr-type/Pyridazine SynthesisScaffolds for anti-inflammatory and analgesic compounds
Primary Amines/Ammonia + β-ketoesterPyrroleHantzsch Pyrrole Synthesis variantPrecursors to porphyrins, conductive polymers, and pharmaceuticals

Application in Tandem and Cascade Reaction Sequences

The multifunctionality of this compound makes it an ideal candidate for use in tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. Such processes are highly sought after in organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. orgsyn.org

While specific, documented cascade reactions commencing directly from this compound are specialized, its structure lends itself to such sequences based on established reactivity principles. A potential cascade could be initiated by an intermolecular reaction at one of the functional groups, which then triggers a subsequent intramolecular cyclization.

For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, could be performed at the aryl bromide position. The newly introduced substituent could be designed to contain a nucleophilic or electrophilic site that, under the reaction conditions or upon a change in conditions (e.g., addition of a new reagent), participates in a subsequent cyclization involving either the ketone or the phenol (B47542).

A hypothetical cascade sequence could involve:

Initial Intermolecular Reaction: A nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing the bromide. If this nucleophile contains an additional reactive site, it sets the stage for the next step.

Intramolecular Cyclization: The newly introduced moiety, or the existing phenolic hydroxyl, could then react intramolecularly with the ketone carbonyl. For instance, a 1,4-conjugate addition of a suitable nucleophile could be followed by an intramolecular aldol-type reaction or cyclization involving the phenolic oxygen. acs.org

Furthermore, tandem sequences involving oxidation of the phenol are plausible. The oxidation of a phenol to an ortho-quinone or a dienone intermediate can unveil new reactivity, enabling intramolecular Michael additions from a tethered nucleophile to form heterocyclic structures in one pot. nih.gov In the case of this compound, a side chain could first be appended to the phenol, followed by an oxidative cascade cyclization. The α-bromoketone functionality could then be used in a final step to introduce further diversity.

The following data table outlines a conceptual tandem reaction sequence involving the subject compound.

StepReaction TypeFunctional Group(s) InvolvedIntermediate/Product Type
1 (Intermolecular)Suzuki CouplingC-Br (Aryl Bromide)Biaryl system
2 (Intramolecular)Cyclization / CondensationPhenolic -OH and Ketone C=OPolycyclic heteroaromatic (e.g., Dibenzofuran derivative)

Computational Chemistry and Theoretical Investigations of 1 2 Bromo 3 Hydroxyphenyl Ethanone

Electronic Structure and Molecular Conformation Analysis

The arrangement of atoms and electrons in 1-(2-Bromo-3-hydroxyphenyl)ethanone dictates its physical and chemical properties. Computational methods are instrumental in exploring these features in detail.

Conformational Analysis and Intermolecular/Intramolecular Interactions

The presence of the hydroxyl and bromoacetyl groups on the phenyl ring allows for different spatial orientations, or conformations. The relative orientation of the acetyl group with respect to the phenyl ring is of particular interest. Studies on similar 2'-substituted acetophenones have shown a preference for specific conformations due to steric and electronic effects. nih.gov For instance, in 2'-fluoro-substituted acetophenones, an s-trans conformation, where the carbonyl oxygen is directed away from the fluorine atom, is predominantly observed to minimize electrostatic repulsion. nih.gov

A conformational analysis of this compound would likely reveal a preferred orientation of the acetyl group relative to the ortho-bromo and meta-hydroxyl substituents. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, or the bromine atom, could play a significant role in stabilizing certain conformers.

Intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another, are also critical, especially in the solid state. These interactions govern how the molecules pack in a crystal lattice.

Reaction Mechanism Prediction and Energetic Profiling

Computational chemistry can be used to model the pathways of chemical reactions, identifying the most likely mechanisms and predicting their feasibility.

Characterization of Transition States and Reaction Coordinate Analysis

For a given reaction, such as the bromination of the aromatic ring or nucleophilic substitution at the α-carbon of the acetyl group, computational methods can map out the entire reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

A reaction coordinate analysis would plot the energy of the system as it progresses from reactants to products, providing a detailed energetic profile of the reaction. This analysis helps to understand the feasibility of a proposed mechanism. For example, in the α-bromination of acetophenone (B1666503) derivatives, the rate-determining step has been identified as the formation of the enol. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many reactions involving substituted phenyl rings can yield multiple products, depending on the position of attack. Computational models can predict the regioselectivity of such reactions by comparing the activation energies of the different possible pathways. The pathway with the lower activation energy will be kinetically favored. For instance, in electrophilic aromatic substitution reactions, the directing effects of the bromo, hydroxyl, and acetyl groups would be computationally modeled to predict the most likely site of substitution on the aromatic ring.

Similarly, if the reaction can produce stereoisomers, computational methods can predict the stereoselectivity by calculating the energies of the diastereomeric transition states leading to the different stereochemical outcomes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. While no specific QSRR studies on this compound were found, the principles of QSRR can be applied to this class of compounds.

A QSRR study on a series of related brominated hydroxyphenyl ethanones would involve:

Data Set Compilation: A set of molecules with known reactivity data (e.g., reaction rates, equilibrium constants) would be assembled.

Descriptor Calculation: For each molecule, a range of numerical descriptors would be calculated using computational chemistry. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and topological descriptors. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques. researchgate.netnih.gov

Such a model could then be used to predict the reactivity of new, unsynthesized compounds in the same class, thereby accelerating the discovery of molecules with desired properties.

Table 2: Common Descriptors Used in QSRR Studies

Descriptor TypeExamplesInformation Provided
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesElectron-donating/accepting ability, Polarity, Reactivity sites
Steric Molecular volume, Surface area, OvalitySize and shape of the molecule
Topological Connectivity indices, Wiener indexAtomic connectivity and branching
Thermodynamic Enthalpy of formation, Gibbs free energyStability and spontaneity of formation

Correlation of Electronic and Steric Parameters with Observed Reactivity

The reactivity of this compound is fundamentally governed by the electronic and steric effects imposed by the bromo, hydroxyl, and acetyl groups on the phenyl ring. Computational studies on analogous molecules, such as bromoacetophenone isomers, provide a framework for understanding these influences. researchgate.net

Electronic Parameters:

The electronic landscape of an aromatic compound is a primary determinant of its reactivity. Key electronic parameters that can be calculated using computational methods include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For bromoacetophenone isomers, DFT calculations have shown that the presence of the bromine atom tends to decrease the energy gap, suggesting an increase in reactivity compared to unsubstituted acetophenone. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the hydroxyl group and the carbonyl oxygen are expected to be electron-rich sites, prone to electrophilic attack, while the regions around the hydrogen atoms and the bromine atom would exhibit a more positive potential. mdpi.comwseas.com

Steric Parameters:

The spatial arrangement of atoms, or steric effects, also plays a critical role in determining the accessibility of reactive sites and the feasibility of certain reaction pathways.

Ortho Effect: The bromine atom at the ortho position relative to the acetyl group introduces significant steric hindrance. This can influence the orientation of the acetyl group with respect to the phenyl ring, potentially disrupting coplanarity and affecting electronic conjugation. This "ortho effect" is a well-documented phenomenon that can alter the acidity and reactivity of substituted benzoic acids and related compounds. nih.gov

Intramolecular Interactions: The proximity of the ortho-bromo and meta-hydroxyl groups can lead to through-space interactions that influence the molecule's conformation and reactivity.

Correlation with Reactivity:

The interplay of these electronic and steric factors dictates the observed reactivity. For instance, the electron-withdrawing nature of the bromine atom and the acetyl group, combined with the electron-donating character of the hydroxyl group (via resonance), creates a complex electronic environment on the aromatic ring. This influences the regioselectivity of electrophilic aromatic substitution reactions.

ParameterDescriptionPredicted Influence on this compound
HOMO-LUMO GapEnergy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap, influenced by the bromine substituent, suggests higher reactivity compared to acetophenone. researchgate.net
Molecular Electrostatic Potential (MEP)3D map of electron density.Identifies nucleophilic sites (e.g., carbonyl oxygen, hydroxyl group) and electrophilic sites. mdpi.com
Dipole MomentMeasure of molecular polarity.Influences solubility and intermolecular interactions.

Prediction of Reaction Outcomes based on Structural Modifications

Computational chemistry is increasingly used not only to explain observed phenomena but also to predict the outcomes of chemical reactions. mit.eduexlibrisgroup.comarxiv.org By modifying the structure of this compound in silico, it is possible to forecast how these changes will affect its reactivity and the likely products of a reaction.

Predictive Modeling Approaches:

Transition State Theory: By calculating the potential energy surface of a reaction, computational chemists can identify the transition state structures and their corresponding activation energies. This allows for the prediction of the most favorable reaction pathway. For example, in the reaction of α-bromoacetophenones with nucleophiles, DFT calculations have shown that the reaction can proceed through either carbonyl addition or direct substitution, with the preferred pathway depending on the electronic properties of the substituents on the phenyl ring. nih.gov Electron-withdrawing groups tend to favor carbonyl addition, while electron-donating groups favor direct substitution. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govfrontiersin.orgmdpi.com By developing a QSAR model for a particular reaction using a training set of related molecules, one could predict the reactivity of a new compound like a modified this compound. The descriptors used in QSAR models can be electronic (e.g., Hammett constants, calculated atomic charges) or steric (e.g., molecular volume, surface area).

Machine Learning: More recently, machine learning algorithms, particularly neural networks, are being trained on large datasets of chemical reactions to predict the products of new reactions with high accuracy. mit.eduexlibrisgroup.comnih.gov These models can learn complex patterns of reactivity that are not easily captured by traditional methods.

Impact of Structural Modifications:

By applying these predictive models, one can systematically evaluate the effect of altering the structure of this compound. For instance:

Changing the Halogen: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) would alter both the steric and electronic properties. A computational study could predict the resulting changes in reaction rates and regioselectivity.

Altering Substituent Positions: Moving the hydroxyl group to a different position on the phenyl ring would significantly impact its electronic influence (e.g., a para-hydroxyl group would have a stronger resonance effect) and could change the preferred reaction site.

Introducing New Substituents: Adding other functional groups to the aromatic ring would further modify the molecule's properties. Predictive models could help in designing derivatives with desired reactivity for specific applications.

Investigative Methodologies for Molecular Interactions in Chemobiological Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential protein targets and understanding the binding modes of a ligand.

In silico molecular docking studies would be the initial step to screen 1-(2-Bromo-3-hydroxyphenyl)ethanone against a library of protein targets. For instance, studies on similar brominated phenolic compounds have utilized software like AutoDock to predict binding affinities and poses within the active sites of various enzymes. researchgate.net For a hypothetical target, such as a bacterial dihydrofolate reductase (DHFR), the docking process would involve preparing the 3D structure of the protein and the ligand, defining a docking grid around the active site, and then allowing the algorithm to explore various binding conformations. The results would be ranked based on a scoring function, which estimates the binding free energy. A lower binding energy suggests a more favorable interaction.

A hypothetical docking study of this compound with a bacterial DHFR might yield results similar to those observed for other small molecule inhibitors, indicating that the compound could occupy the same binding pocket as the native substrate, dihydrofolate.

Once a plausible binding mode is identified, the specific non-covalent interactions between this compound and the protein's active site residues would be analyzed. These interactions are critical for the stability of the ligand-protein complex. Key interactions would include:

Hydrogen Bonds: The hydroxyl and carbonyl groups of this compound are potential hydrogen bond donors and acceptors, respectively. These could form hydrogen bonds with polar amino acid residues in the active site.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen from the protein backbone or side chains. This type of interaction is increasingly recognized for its importance in ligand binding.

Hydrophobic Interactions: The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Stacking: The aromatic ring can also participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The table below illustrates the types of non-covalent interactions that would be typically investigated.

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Protein Residues (Examples)
Hydrogen BondingHydroxyl group, Carbonyl groupAsp, Glu, Ser, Thr, Asn, Gln
Halogen BondingBromine atomCarbonyl oxygen of the peptide backbone, Asp, Glu
HydrophobicPhenyl ringAla, Val, Leu, Ile, Phe
Pi-InteractionsPhenyl ringPhe, Tyr, Trp

Elucidation of Enzyme Inhibition Mechanisms

Following the computational predictions, experimental assays are necessary to validate the inhibitory activity of this compound against a specific enzyme target and to elucidate the mechanism of inhibition.

Enzyme kinetic studies are performed to determine the type and extent of inhibition. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (this compound), key parameters can be determined. These include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The pattern of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be deciphered using Lineweaver-Burk or other graphical analyses of the kinetic data. Research on analogous compounds has demonstrated that such kinetic analyses are crucial for characterizing their biological activity. researchgate.net

A hypothetical kinetic analysis for the inhibition of an enzyme by this compound is summarized in the table below.

ParameterDescriptionHypothetical Value
IC50Concentration of inhibitor required to reduce enzyme activity by 50%e.g., 15 µM
KiInhibition constant, reflecting the binding affinity of the inhibitore.g., 5 µM
Mechanism of ActionThe mode by which the inhibitor binds to the enzymee.g., Competitive

To gain a definitive understanding of how this compound binds to an enzyme, co-crystallization of the compound with the target protein followed by X-ray crystallography would be the gold standard. The resulting crystal structure would provide a high-resolution 3D map of the interactions, confirming the binding mode and the specific residues involved. nih.gov This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Studies on Molecular Mechanisms of Cell-Free Biochemical Pathways

The effect of this compound could also be investigated in reconstituted cell-free biochemical pathways. These systems, which consist of purified enzymes and necessary cofactors, allow for the study of the compound's effect on a multi-step biological process in a controlled environment, free from the complexities of a whole-cell system. For example, its impact on a portion of a metabolic pathway, like glycolysis or fatty acid synthesis, could be assessed by monitoring the consumption of initial substrates and the formation of downstream products. sigmaaldrich.com Such studies can reveal if the compound targets a specific enzyme within the pathway or has broader, off-target effects.

Investigation of Compound Interactions with Macromolecular Systems

To understand how a small molecule like this compound might interact with biological macromolecules such as proteins or nucleic acids, a variety of biophysical and biochemical techniques are commonly utilized. These methods can provide critical information on binding affinity, kinetics, and the specific sites of interaction.

Table 1: Common Techniques for Studying Small Molecule-Macromolecule Interactions

TechniquePrincipleInformation Gained
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a macromolecule.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized macromolecule.Real-time kinetics of binding, including association (kon) and dissociation (koff) rates, and binding affinity (Kd).
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the chemical shifts or relaxation rates of atoms in the protein or the ligand upon complex formation.Identification of the binding site on the protein, structural changes upon binding, and binding affinity.
X-ray Crystallography Determines the three-dimensional structure of a macromolecule-ligand complex at atomic resolution.Precise location and orientation of the bound ligand within the macromolecular target.
Fluorescence Spectroscopy Measures changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of a labeled ligand upon binding.Binding affinity and can provide information about conformational changes in the protein.

For a compound like this compound, researchers would typically begin with a screening method like fluorescence spectroscopy or SPR to identify potential protein targets. If binding is detected, more detailed techniques such as ITC and NMR spectroscopy would be employed to characterize the interaction thermodynamically and structurally. Finally, X-ray crystallography could provide a high-resolution picture of the binding mode, which is invaluable for understanding the mechanism of action and for guiding further drug development efforts.

Mechanistic Probes for Cellular Component Modulation

Once a compound's interaction with a specific macromolecule is established, the next step is often to investigate its effects within a cellular context. As a mechanistic probe, this compound could be used to modulate the function of its target and observe the downstream cellular consequences.

Table 2: Methodologies for Investigating Cellular Effects of Small Molecule Probes

MethodologyApplicationTypical Readouts
Cell-Based Assays Assessing the compound's effect on cell viability, proliferation, apoptosis, or specific signaling pathways.IC50 values, changes in marker protein expression (e.g., via Western blotting), or reporter gene activity.
Enzyme Inhibition Assays Determining if the compound inhibits the activity of a specific enzyme.IC50 or Ki values, kinetic parameters of inhibition.
Gene Expression Profiling Analyzing changes in the transcriptome of cells treated with the compound using techniques like RNA sequencing (RNA-Seq) or microarrays.Identification of regulated genes and pathways, providing clues about the compound's mechanism of action.
Cellular Thermal Shift Assay (CETSA) Measuring the change in the thermal stability of a target protein in cells upon ligand binding.Confirmation of target engagement in a cellular environment.
Chemical Proteomics Using affinity-based probes or activity-based probes derived from the compound to identify its cellular targets.Identification of direct binding partners of the compound in a complex cellular lysate.

In a hypothetical study, if this compound were found to bind to a particular kinase, researchers would perform enzyme inhibition assays to quantify its inhibitory potency. Subsequently, cell-based assays would be used to see if this inhibition translates to an effect on cell signaling pathways regulated by that kinase. Gene expression profiling could then reveal the broader cellular response to the compound's activity.

Future Research Trajectories and Emerging Paradigms

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex organic molecules is undergoing a revolution driven by automation and continuous-flow chemistry. nih.govchemistryworld.com These platforms offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater reproducibility. For a key building block like 1-(2-Bromo-3-hydroxyphenyl)ethanone, which serves as a precursor to bioactive molecules, integrating its reaction pathways into such systems is a logical and promising future direction.

Flow chemistry platforms, where reagents are pumped through a network of tubes and reactors, are particularly well-suited for handling reactions involving hazardous reagents or intermediates. nih.gov The derivatization of this compound often involves reactive intermediates that can be generated and consumed in situ within a flow reactor, minimizing risks associated with their accumulation in batch processes. Furthermore, the precise control over parameters like temperature, pressure, and residence time in a flow system can lead to cleaner reaction profiles and fewer byproducts.

Future research will likely focus on developing robust, multi-step automated syntheses that use this compound as a starting material. A conceptual automated workflow could involve the following stages:

Reagent Introduction: Computer-controlled pumps would introduce a solution of this compound and other necessary reagents into the flow system.

Reaction Module: The mixture would pass through a heated or cooled reactor coil to facilitate the desired chemical transformation (e.g., etherification of the hydroxyl group or nucleophilic substitution at the alpha-carbon).

In-line Analysis: An integrated analytical tool, such as FlowIR™ or LC-MS, would monitor the reaction in real-time, allowing for dynamic optimization of conditions. nih.govlabcluster.com

Purification Module: The crude product stream would be directed through an automated purification system, such as a column packed with a scavenger resin, to remove unreacted starting materials and byproducts. labcluster.com

Product Collection: The purified derivative would be collected for subsequent analysis or use in the next synthetic step.

This automated approach would accelerate the synthesis and screening of libraries of derivatives based on the this compound scaffold, significantly speeding up the drug discovery process.

Table 1: Comparison of Batch vs. Flow Chemistry for Derivatization of this compound

FeatureTraditional Batch ProcessingAutomated Flow Chemistry
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reactor volumes and superior heat transfer.
Scalability Often requires significant re-optimization for scale-up.More straightforward scalability by running the system for longer periods.
Control Less precise control over reaction parameters (temperature, mixing).Precise, computerized control over temperature, pressure, and residence time.
Efficiency Can be time-consuming with manual workup and purification steps.Faster reaction times and potential for integrated, continuous processing.
Reproducibility Subject to variations from human error and batch-to-batch inconsistencies.High degree of reproducibility due to automated control.

Exploration of Novel Catalytic Systems for Derivatization

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. Future research on this compound will undoubtedly involve the exploration of novel catalytic systems to expand its synthetic utility. The compound's two primary reactive sites—the phenolic hydroxyl group and the α-bromo ketone—provide ample opportunities for diverse catalytic transformations.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing field, prized for its environmental sustainability and high selectivity. Enzymes could be engineered to perform specific transformations on the this compound molecule, such as regioselective acylation or glycosylation of the hydroxyl group. This would provide access to novel derivatives that are difficult to synthesize using traditional chemical methods.

Photoredox Catalysis: This emerging branch of catalysis uses visible light to drive chemical reactions. A photoredox catalyst could be employed to generate a radical from the C-Br bond in this compound, enabling a range of C-C and C-heteroatom bond-forming reactions that are otherwise challenging. This would open up new avenues for creating complex molecular architectures from this relatively simple starting material.

Transition-Metal Catalysis: While transition-metal catalysis is well-established, new catalysts and reaction methodologies are continually being developed. For this compound, future research could explore:

Palladium-catalyzed cross-coupling reactions: To form new C-C bonds at the bromine-bearing aromatic carbon.

Ruthenium-catalyzed hydrogenation: For the selective reduction of the ketone or de-bromination.

Copper-catalyzed reactions: For etherification or amination reactions involving the hydroxyl group or the aromatic ring.

The development of these catalytic systems will enable chemists to modify the this compound scaffold with greater precision and efficiency, leading to the discovery of new compounds with potentially valuable biological or material properties.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Reaction Products

As novel synthetic methods produce increasingly complex derivatives of this compound, the need for robust and unambiguous structural characterization becomes paramount. While standard techniques like NMR and mass spectrometry are indispensable, future research will rely on more advanced analytical methods to fully elucidate the structures of new reaction products.

Single-Crystal X-ray Diffraction: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure. This technique is crucial for confirming stereochemistry and resolving any ambiguity in connectivity. For instance, the detailed structural analysis of the related compound 2-Bromo-1-(4-hydroxyphenyl)ethanone revealed key bond lengths and intermolecular hydrogen bonding interactions, providing insights that are invaluable for understanding its chemical behavior. nih.govresearchgate.net A similar in-depth analysis of novel this compound derivatives will be essential for establishing structure-activity relationships.

Table 2: Crystallographic Data for the Related Compound 2-Bromo-1-(4-hydroxyphenyl)ethanone nih.govresearchgate.net

ParameterValue
Chemical Formula C₈H₇BrO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.6495 Å, b = 15.052 Å, c = 14.3562 Å
Intermolecular Interactions O—H···O hydrogen bonds forming chains

This data serves as an example of the detailed structural information that can be obtained for derivatives of brominated hydroxyphenyl ethanones.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) will be vital for characterizing reaction products, especially those formed in complex mixtures or in trace amounts. HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental compositions. MS/MS enables the fragmentation of ions, offering valuable structural information about the connectivity of the molecule.

2D NMR Spectroscopy: While 1D NMR (¹H and ¹³C) is a routine characterization tool, complex derivatives of this compound will often require two-dimensional (2D) NMR techniques. Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to piece together the complete covalent structure of a molecule by revealing correlations between different nuclei.

The application of these advanced analytical methods will be critical for validating the outcomes of new synthetic reactions and for building a comprehensive understanding of the chemistry of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-3-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a precursor such as 1-(3-hydroxyphenyl)ethanone. Key steps include:

  • Bromination: Use elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Catalysts: Aluminum bromide (AlBr₃) or iron (Fe) catalysts enhance regioselectivity at the ortho position relative to the hydroxyl group .
  • Workup: Neutralization with aqueous sodium thiosulfate removes excess bromine.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for a deshielded aromatic proton adjacent to the bromine (δ ~7.8–8.2 ppm) and hydroxyl proton (δ ~5.5 ppm, broad) .
    • ¹³C NMR: The ketone carbonyl appears at δ ~195–205 ppm, while the brominated carbon resonates at δ ~115–125 ppm .
  • X-Ray Crystallography: Use SHELXL for refinement to resolve ambiguities in substituent positions .

Example: In 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone, X-ray data confirmed bromine placement via bond-length analysis (C-Br: ~1.89 Å) .

Advanced Research Questions

Q. How do electronic effects of the hydroxyl and bromine groups influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. The hydroxyl group donates electron density via resonance, deactivating the ring, while bromine withdraws electrons inductively, directing electrophiles to specific positions .
  • Kinetic Studies: Compare reaction rates with analogs (e.g., 2-chloro derivatives) to quantify substituent effects. For example, bromine’s higher electronegativity increases susceptibility to SNAr reactions .

Case Study: In 2-Bromo-1-(3-dimethylaminophenyl)ethanone, the dimethylamino group increased substitution rates by 40% compared to non-amino analogs .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

  • Dose-Response Analysis: Test the compound across a wide concentration range (0.1–100 µM) to identify biphasic effects.
  • Assay Validation: Use multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, S. aureus) to assess specificity .
  • Metabolite Profiling: LC-MS/MS can detect degradation products that may confound activity readings .

Data Contradiction Example: A study reported IC₅₀ = 12 µM (anticancer) but MIC = 50 µM (antimicrobial), suggesting target-specific mechanisms .

Q. What strategies optimize crystallographic refinement for this compound derivatives with twinning or disorder?

Methodological Answer:

  • SHELXL Workflow:
    • Twinning: Use the TWIN/BASF commands to model twinning ratios. For example, a 0.35 twin fraction improved R₁ from 0.12 to 0.08 in a bromophenyl analog .
    • Disorder: Apply PART/SUMP restraints to split overlapping electron density (e.g., bromine and hydroxyl occupancies) .
  • Data Collection: High-resolution (<1.0 Å) synchrotron data reduces ambiguity in heavy-atom placement .

Safety and Handling

Q. What personal protective equipment (PPE) is required for handling this compound?

Methodological Answer:

  • Respiratory: NIOSH-certified N95 respirator for dust/fume control .
  • Gloves: Nitrile gloves (≥0.11 mm thickness) resistant to ketones and brominated compounds .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis .

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1-(2-Bromo-3-hydroxyphenyl)ethanone

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